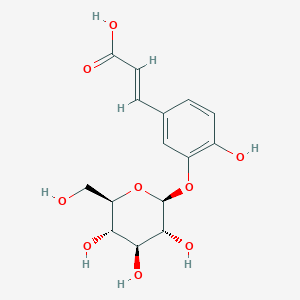
3-Glucosid der Kaffeesäure
Übersicht
Beschreibung
Caffeic acid 3-glucoside is a phenolic compound derived from caffeic acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant properties and is found in various plants, including coffee beans, fruits, and vegetables . Caffeic acid 3-glucoside is a glucoside derivative of caffeic acid, meaning it has a glucose molecule attached to the caffeic acid structure .
Wissenschaftliche Forschungsanwendungen
Caffeic acid 3-glucoside has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Caffeic Acid 3-Glucoside (CA3G) is a bioactive compound that exhibits various health advantages linked with its antioxidant functions . The primary targets of CA3G are cancer cells, where it exhibits anti-carcinogenic properties . It has been reported to have anti-inflammatory, anti-bacterial, and anti-carcinogenic functions .
Mode of Action
The mechanism of action of CA3G involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 . These interactions result in the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
CA3G and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives . The biosynthetic pathways of CA3G were summarized, and it was found that caffeic acid and its derivatives are first synthesized in plants through the shikimic acid pathway .
Pharmacokinetics
Pharmacokinetic studies indicate that CA3G is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase II enzymes . It is submitted to conjugation and methylation processes, forming sulphated, glucuronic and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of CA3G in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers . Ca3g has indicated low intestinal absorption, low oral bioavailability in rats, and pitiable permeability across caco-2 cells .
Result of Action
The molecular and cellular effects of CA3G’s action are primarily seen in its anti-carcinogenic properties. It prevents the production of reactive oxygen species, induces DNA oxidation of cancer cells, reduces tumor cell angiogenesis, blocks transcription factor and signal translation 3 (STATS), and suppresses MMP2 and MMP-9 . These actions result in the inhibition of cancer cell growth and proliferation .
Action Environment
The action, efficacy, and stability of CA3G can be influenced by environmental factors. For instance, the copigmentation reaction between caffeic acid and malvidin-3-glucoside is a spontaneous exothermic reaction driven by hydrogen bonding and dispersions forces This suggests that the environment, particularly temperature, can influence the action of CA3G
Biochemische Analyse
Biochemical Properties
Caffeic Acid 3-Glucoside interacts with various enzymes, proteins, and other biomolecules. It is known to have antioxidant, anti-inflammatory, and anticarcinogenic activity . The anticancer properties of Caffeic Acid 3-Glucoside are associated with its antioxidant and pro-oxidant capacity, attributed to its chemical structure that has free phenolic hydroxyls .
Cellular Effects
Caffeic Acid 3-Glucoside has significant effects on various types of cells and cellular processes. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, as well as reducing tumor cell angiogenesis . It also has the ability to inhibit melanin formation when used as a component of topical skin creams .
Molecular Mechanism
At the molecular level, Caffeic Acid 3-Glucoside exerts its effects through various mechanisms. It forms complexes with metals (mainly iron and copper), inhibiting the decomposition of peroxides, reducing the formation of free radicals and their attack on lipids, amino acids of proteins, double bonding of polyunsaturated fatty acids and bases of DNA .
Temporal Effects in Laboratory Settings
It is known that this compound has antioxidant, anti-inflammatory, and anticarcinogenic activity , which suggests that it may have long-term effects on cellular function.
Metabolic Pathways
Caffeic Acid 3-Glucoside is involved in various metabolic pathways. It is known to be metabolized mainly in the intestinal mucosa through phase II enzymes, submitted to conjugation and methylation processes, forming sulphated, glucuronic and/or methylated conjugates .
Transport and Distribution
Caffeic Acid 3-Glucoside is transported and distributed within cells and tissues. The transmembrane flux of this compound in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Caffeic acid 3-glucoside can be synthesized through enzymatic glycosylation. One method involves using beta-galactosidase enzymes to catalyze the attachment of a glucose molecule to caffeic acid . This enzymatic process is preferred due to its specificity and mild reaction conditions.
Industrial Production Methods
Industrial production of caffeic acid 3-glucoside typically involves biotechnological methods, utilizing microbial fermentation or plant cell cultures to produce the compound in large quantities . These methods are advantageous as they are environmentally friendly and can be scaled up for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
Caffeic acid 3-glucoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds in the acrylic acid moiety to single bonds.
Substitution: The hydroxyl groups in caffeic acid 3-glucoside can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced caffeic acid derivatives, and substituted phenolic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic acid: The parent compound of caffeic acid 3-glucoside, known for its antioxidant and anti-inflammatory properties.
Chlorogenic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Ferulic acid: A related phenolic compound with strong antioxidant and anti-inflammatory effects.
Uniqueness
Caffeic acid 3-glucoside is unique due to its glucoside moiety, which enhances its water solubility and stability compared to caffeic acid . This makes it more suitable for various applications, including in aqueous environments and formulations .
Eigenschaften
CAS-Nummer |
24959-81-7 |
|---|---|
Molekularformel |
C15H18O9 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-5-7(1-3-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/t10-,12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
QOPSZFXPZWQLOG-TVKJYDDYSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyme |
3-[3-(β-D-Glucopyranosyloxy)-4-hydroxyphenyl]-2-propenoic Acid; 3-(β-D-Glucopyranosyloxy)-4-hydroxy-cinnamic Acid; 3-(β-D-Glucopyranosyloxy)-4-hydroxycinnamic Acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Caffeic Acid 3-Glucoside interact with its targets, and what are the downstream effects?
A: While research on specific interaction mechanisms is ongoing, studies suggest that Caffeic acid 3-glucoside exhibits inhibitory effects on enzymes crucial to disease progression. For instance, it demonstrates promising inhibitory effects against α-amylase and α-glucosidase [], enzymes involved in carbohydrate digestion and blood sugar regulation, hinting at potential anti-diabetic applications. Additionally, it shows strong binding affinity to matrix metalloproteinase-8 (MMP-8) [], an enzyme implicated in dental caries and peri-implant inflammation. Similarly, it displays significant binding affinity to glucosyltransferase (GTFase) [], an enzyme crucial for the formation of dental plaque by Streptococcus mutans. These inhibitory actions on various enzymes suggest that Caffeic acid 3-glucoside may disrupt critical pathways involved in disease pathogenesis, potentially leading to therapeutic benefits.
Q2: What are the structural characteristics of Caffeic Acid 3-Glucoside?
A2: While the provided abstracts do not delve into specific spectroscopic data, they identify Caffeic acid 3-glucoside as a cinnamic acid derivative. This implies the presence of a phenolic ring structure with an attached three-carbon side chain, characteristic of cinnamic acid, and a glucose molecule attached to the 3rd carbon of the phenolic ring. Further research into databases like PubChem or ChemSpider could provide detailed information on its molecular formula, weight, and spectroscopic data.
Q3: What are the potential applications of Caffeic Acid 3-Glucoside based on its predicted inhibitory properties?
A3: The in silico studies highlight Caffeic Acid 3-glucoside's potential in various therapeutic areas:
- Dental Health: By inhibiting GTFase and MMP-8 [, ], Caffeic acid 3-glucoside might contribute to preventing dental caries and managing peri-implant inflammation.
- Diabetes Management: Its inhibitory effects on α-amylase and α-glucosidase [] suggest potential applications in regulating blood sugar levels and managing diabetes.
- Neuroprotection: The observed neuroprotective effect in SH-SY5Y cells [] warrants further investigation into its potential against neurodegenerative diseases.
- Cancer Therapy: Research indicates Caffeic acid 3-glucoside exhibits a strong binding affinity to MAPK3 [], a protein involved in cancer cell growth and survival, suggesting potential anti-cancer properties.
Q4: What is the current understanding of the Structure-Activity Relationship (SAR) of Caffeic Acid 3-Glucoside?
A: While the provided research focuses on Caffeic Acid 3-Glucoside, other cinnamic acid derivatives are frequently mentioned. These include rosmarinic acid, chlorogenic acid, cynarine, and N-p-Coumaroyltyramine, often demonstrating comparable inhibitory properties [, , ]. This suggests that specific structural features within the cinnamic acid scaffold, potentially the phenolic ring and the three-carbon side chain, are crucial for their bioactivity. Further research exploring modifications to the Caffeic Acid 3-Glucoside structure and their impact on target binding and activity is needed to establish a comprehensive SAR profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


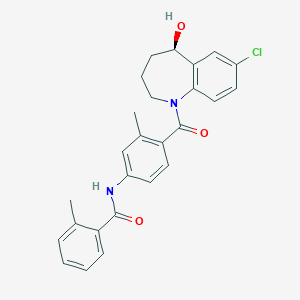
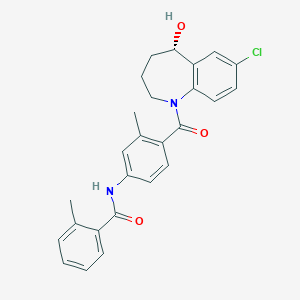

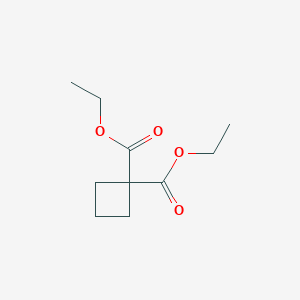

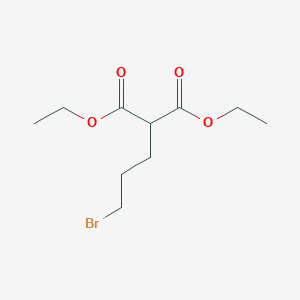
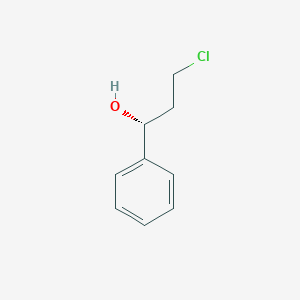
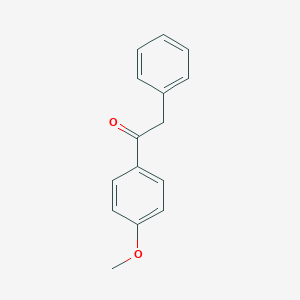
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
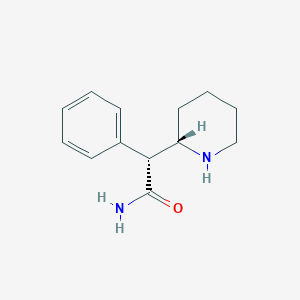

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30616.png)
![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30617.png)
